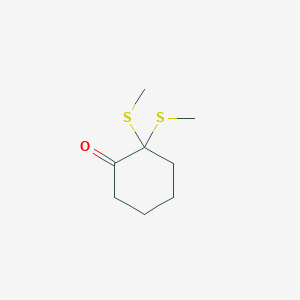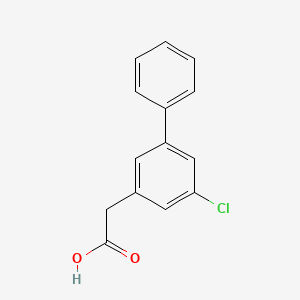
1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one is an organic compound belonging to the thiazolidinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This three-component reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free synthesis and microwave-assisted reactions, are being explored to minimize environmental impact .
化学反应分析
Types of Reactions
1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones. These products can exhibit different biological activities and chemical properties, making them valuable for further research and development.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Medicine: Research indicates potential antitumor and anti-inflammatory activities, making it a candidate for drug development.
作用机制
The mechanism of action of 1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one involves its interaction with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. Additionally, its ability to form reactive intermediates can lead to the generation of reactive oxygen species, contributing to its antimicrobial and antitumor effects .
相似化合物的比较
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Known for its antimicrobial and antitumor activities.
3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: Exhibits antitumor activity and is used in medicinal chemistry research.
4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl carboxamides: Important building blocks in the design of combinatorial libraries of rhodanine derivatives.
Uniqueness
1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one stands out due to its unique nonanone chain, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
74472-23-4 |
|---|---|
分子式 |
C12H21NOS2 |
分子量 |
259.4 g/mol |
IUPAC 名称 |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)nonan-1-one |
InChI |
InChI=1S/C12H21NOS2/c1-2-3-4-5-6-7-8-11(14)13-9-10-16-12(13)15/h2-10H2,1H3 |
InChI 键 |
MYNHLCHQCBTPRK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=O)N1CCSC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


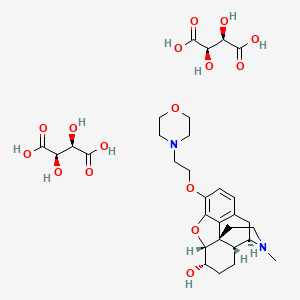
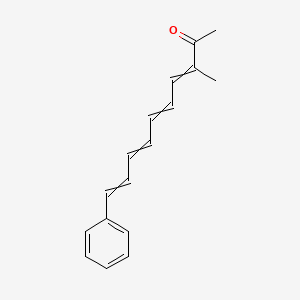

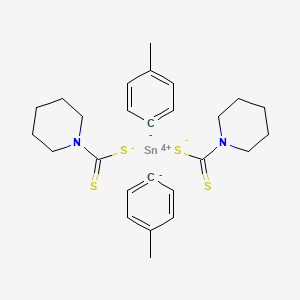
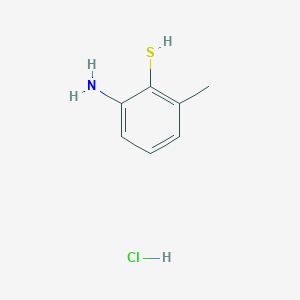
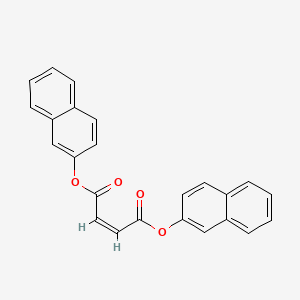
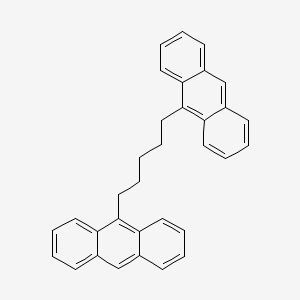

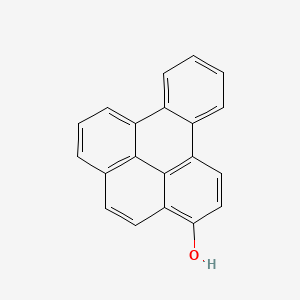
![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
